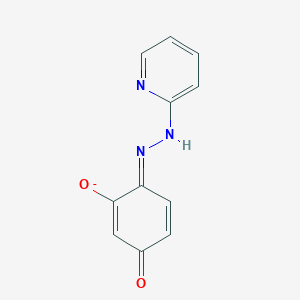![molecular formula C20H24N2O4 B268778 N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268778.png)
N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. It was first developed as a kinase inhibitor, targeting RAF and VEGFR, and has been shown to have significant efficacy in the treatment of several types of cancer.
Mécanisme D'action
N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 is a kinase inhibitor that targets RAF and VEGFR, which are both involved in the regulation of cell growth and angiogenesis. By inhibiting these kinases, N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to tumor cell death and reduced tumor growth.
Biochemical and Physiological Effects:
N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of psoriasis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 is its specificity for RAF and VEGFR, which makes it a useful tool for studying these kinases and their roles in cancer and angiogenesis. However, one limitation of N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
Orientations Futures
There are several potential future directions for research involving N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006, including:
1. Investigation of its potential use in combination with other drugs or therapies for the treatment of cancer.
2. Study of its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
3. Investigation of its mechanism of action and potential targets beyond RAF and VEGFR.
4. Development of new analogs or derivatives with improved efficacy and/or reduced toxicity.
5. Exploration of its potential use in combination with immunotherapy for the treatment of cancer.
In conclusion, N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 is a small molecule inhibitor that has shown significant anti-cancer properties through its inhibition of RAF and VEGFR. It has potential applications in the treatment of several types of cancer, as well as other diseases such as psoriasis and rheumatoid arthritis. However, its potential toxicity may limit its use in certain experiments or in vivo studies. Future research should focus on investigating its potential use in combination with other drugs or therapies, as well as developing new analogs or derivatives with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 involves several steps, including the reaction of 2-aminobenzonitrile with isopropyl isocyanate to form N-isopropyl-2-cyanobenzamide. This compound is then reacted with 3-(dimethylamino)phenyl isocyanate to form N-{3-[(isopropylamino)carbonyl]phenyl}-2-cyanobenzamide. Finally, the addition of 2-(2-methoxyethoxy)aniline to this compound produces N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006.
Applications De Recherche Scientifique
N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide 43-9006 has been extensively studied for its anti-cancer properties, and has shown efficacy in the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
Propriétés
Nom du produit |
N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide |
|---|---|
Formule moléculaire |
C20H24N2O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H24N2O4/c1-14(2)21-19(23)15-7-6-8-16(13-15)22-20(24)17-9-4-5-10-18(17)26-12-11-25-3/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24) |
Clé InChI |
AVCPIUDHQKULGZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC |
SMILES canonique |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide](/img/structure/B268695.png)
![4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide](/img/structure/B268696.png)
![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)

![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)
